molecular formula C7H7NO2 B8811890 2-Hydroxy-6-methylnicotinaldehyde

2-Hydroxy-6-methylnicotinaldehyde

Cat. No.: B8811890
M. Wt: 137.14 g/mol
InChI Key: DGRLFJFWFJNPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of pyridine, featuring a hydroxyl group at the 2-position, a methyl group at the 6-position, and an aldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylnicotinaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where 2-hydroxy-6-methylpyridine is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-6-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

    Oxidation: 2-Hydroxy-6-methyl-pyridine-3-carboxylic acid.

    Reduction: 2-Hydroxy-6-methyl-pyridine-3-methanol.

    Substitution: Depending on the nucleophile, various substituted pyridine derivatives.

Scientific Research Applications

2-Hydroxy-6-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylnicotinaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can form various intermediates. In biological systems, it may interact with enzymes and other proteins, potentially inhibiting or modifying their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

    2-Hydroxy-6-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    6-Methoxy-2-pyridinecarboxaldehyde: Features a methoxy group instead of a hydroxyl group, which can influence its reactivity and solubility.

    2-Hydroxy-4-methylpyridine: The position of the methyl group is different, affecting its chemical properties and reactivity.

Uniqueness: 2-Hydroxy-6-methylnicotinaldehyde is unique due to the combination of functional groups it possesses, which allows for a wide range of chemical transformations and applications. Its structure enables it to participate in diverse reactions, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

6-methyl-2-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-4H,1H3,(H,8,10)

InChI Key

DGRLFJFWFJNPDX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(hydroxymethyl)-6-methyl-2(1H)-pyridinone (2.0 g, 13 mmol) was dissolved in CH2Cl2(80 mL), THF (80 mL) and MeOH (5 mL), MnO2 (3.7 g, 43 mmol) was added. The reaction mixture was heated at 57° C. for 18 hours. The reaction was filtered through a pad of Celite® and concentrated to give a solid (1.8 g, 90%). LCMS (ES+) m/z 138 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Two
Name
Yield
90%

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